molecular formula C15H17NO3 B1144107 tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate CAS No. 1212389-36-0

tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate

Cat. No.: B1144107
CAS No.: 1212389-36-0
M. Wt: 259.30 g/mol
InChI Key: SJBHZKYCMDHQEF-UHFFFAOYSA-N
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Description

tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate is a complex organic compound with a unique bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzo-fused azabicyclo compound with tert-butoxycarbonyl chloride under basic conditions to introduce the tert-butoxycarbonyl (Boc) protecting group . The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate is unique due to its specific ring structure and the presence of the tert-butoxycarbonyl protecting group. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for various research applications .

Properties

CAS No.

1212389-36-0

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl 2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-10-7-5-4-6-9(10)8-11(12)13(16)17/h4-7,11-12H,8H2,1-3H3

InChI Key

SJBHZKYCMDHQEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C(C1=O)CC3=CC=CC=C23

Synonyms

N-tert-Butoxycarbonylamino-3,4-benzo-6-azabicyclo[3.2.0]heptan-7-one

Origin of Product

United States

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